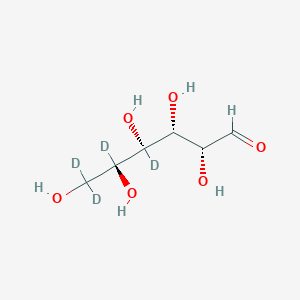

D-Glucose-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D |

InChI Key |

GZCGUPFRVQAUEE-PBYATOGCSA-N |

Isomeric SMILES |

[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to D-Glucose-d4: A Stable Isotope Tracer for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Glucose-d4, a deuterated stable isotope of glucose, for use in metabolic research and drug development. It covers its core physicochemical properties, a detailed experimental protocol for its application in metabolic flux analysis, and a visualization of its journey through the glycolytic pathway.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 478529-49-6 | [1] |

| Molecular Weight | 184.18 g/mol | [1][2][3] |

| Molecular Formula | C₆H₈D₄O₆ | [2] |

| Synonyms | Dextrose-d4 | [1] |

Experimental Protocol: Metabolic Flux Analysis using this compound and Mass Spectrometry

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells to elucidate metabolic pathway activity, a technique known as metabolic flux analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells in 6-well plates at a density that ensures they reach approximately 75% confluency at the time of the experiment. Culture in standard growth medium.

-

Media Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of this compound. The concentration should be similar to that of glucose in standard medium (e.g., 10 mM). Ensure all other supplements, like dialyzed fetal bovine serum, are present.

-

Isotope Introduction: When cells reach the desired confluency, remove the standard growth medium.

-

Washing: Gently wash the cells twice with a pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

-

Labeling: Add the prepared this compound labeling medium to the cells and incubate for a predetermined time course. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is critical.

-

Place the 6-well plate on dry ice.

-

Aspirate the labeling medium.

-

Immediately add 600 µL of ice-cold (-80°C) 100% methanol to each well.[4]

-

-

Cell Lysis and Collection:

-

Storage: Store the cell extracts at -80°C until mass spectrometry analysis to ensure metabolite stability.[4]

Sample Preparation for Mass Spectrometry

-

Phase Separation: To separate polar metabolites from other cellular components, add ice-cold water and chloroform to the methanol extract. A common ratio is 1:1:1 methanol:water:chloroform.

-

Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C. This will result in three layers: an upper aqueous/polar layer (containing metabolites like those from glycolysis), a lower organic/lipid layer, and a protein pellet at the interface.

-

Collection of Polar Metabolites: Carefully collect the upper aqueous layer containing the polar metabolites, including the deuterated intermediates of glycolysis.

-

Drying: Dry the collected aqueous phase completely using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis, such as a mixture of water and acetonitrile.

Mass Spectrometry Analysis and Data Interpretation

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for separation of metabolites (LC-MS).

-

Data Acquisition: Acquire data in a full scan mode to detect all ions within a specified mass range. The high resolution of the instrument will allow for the differentiation between the naturally abundant isotopes and the deuterated forms of the metabolites.

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest in the glycolytic pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate).

-

Determine the mass isotopomer distribution (MID) for each metabolite. This involves quantifying the relative abundance of the unlabeled form (M+0) and the various deuterated forms (M+1, M+2, M+3, M+4, etc.).

-

The pattern of deuterium incorporation into downstream metabolites provides information about the relative activity of different metabolic pathways. For example, the distribution of deuterium in lactate can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[5]

-

Mandatory Visualization

The following diagram illustrates the flow of this compound through the initial stages of the glycolytic pathway, highlighting the incorporation of the deuterium labels.

Caption: Tracing this compound through the initial stages of glycolysis.

References

A Technical Guide to D-Glucose-d4: Suppliers, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Glucose-d4, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details suppliers, product specifications, and experimental protocols for its application in metabolic flux analysis, stable isotope tracing, and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a form of D-glucose where four hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in various biological systems without the safety concerns associated with radioactive isotopes. Its primary application lies in metabolic research, where it is used to quantify fluxes through metabolic pathways, identify novel metabolic routes, and understand the metabolic reprogramming that occurs in diseases such as cancer and diabetes.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and other deuterated glucose variants. The following table summarizes the key quantitative data for these products from several prominent suppliers to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| MedchemExpress | This compound | 478529-49-6 | C₆H₈D₄O₆ | 184.18 | Not Specified | ≥99.0% |

| InvivoChem | This compound | 478529-49-6 | C₆H₈D₄O₆ | 184.18 | Not Specified | ≥98% |

| Santa Cruz Biotechnology | D-[4,5,6,6′-2H4]glucose | 478529-49-6 | C₆H₈D₄O₆ | 184.18 | Not Specified | Not Specified |

| Toronto Research Chemicals (TRC) | D-Glucose-4,5,6,6'-d4 | 478529-49-6 | C₆H₈D₄O₆ | 184.18 | Not Specified | Not Specified |

| Omicron Biochemicals, Inc. | D-[4-²H]glucose | 56570-89-9 | C₆H₁₁DO₆ | 181.17 | Not Specified | Not Specified |

| Sigma-Aldrich | D-Glucose-6,6-d2 | 282650-66-2 | C₆H₁₀D₂O₆ | 182.17 | Not Specified | ≥98% (GC) |

| Cambridge Isotope Laboratories, Inc. | D-Glucose-6,6-d2 | 282650-66-2 | C₆H₁₀D₂O₆ | 182.17 | 98 atom % D | ≥98% |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental conditions, and analytical instrumentation.

Stable Isotope Labeling in Cell Culture

This protocol outlines the general procedure for labeling cultured mammalian cells with this compound to study metabolic pathways.

Materials:

-

This compound

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

Cultured mammalian cells

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Prepare Labeling Medium:

-

Dissolve this compound in glucose-free medium to the desired final concentration. A common starting concentration is the same as that of glucose in standard medium (e.g., 25 mM for DMEM).

-

Supplement the medium with dFBS (typically 10%) and other necessary components (e.g., L-glutamine, penicillin-streptomycin). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they reach 70-80% confluency at the time of harvest.

-

-

Labeling:

-

Once cells have attached and reached the desired confluency, aspirate the standard culture medium.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to over 24 hours for pathways like the TCA cycle and nucleotide biosynthesis.[2]

-

-

Metabolite Extraction:

-

After the labeling period, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

The extracted metabolites can then be dried and stored at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry (MS)-Based Metabolomics

This protocol describes the preparation of extracted metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water

-

LC-MS grade organic solvent (e.g., acetonitrile, methanol)

-

Appropriate vials for the autosampler

Procedure:

-

Reconstitution:

-

Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., a mixture of water and organic solvent). The volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.

-

-

Centrifugation:

-

Centrifuge the reconstituted samples to pellet any insoluble material.

-

-

Transfer:

-

Carefully transfer the supernatant to autosampler vials.

-

-

Analysis:

-

Analyze the samples using an established LC-MS method for metabolomics. The specific chromatographic conditions and mass spectrometer settings will depend on the classes of metabolites being analyzed.

-

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the basic steps for preparing samples for NMR analysis.

Materials:

-

Dried metabolite extracts

-

Deuterated solvent (e.g., D₂O, deuterated methanol)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., DSS, TSP for aqueous samples)

Procedure:

-

Dissolution:

-

Dissolve the dried metabolite extract in a precise volume of deuterated solvent (typically 0.5-0.7 mL).[3]

-

If an internal standard is used for quantification, it should be added to the solvent at a known concentration.

-

-

Filtration:

-

To ensure a homogenous magnetic field, it is critical to remove any particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

-

-

Transfer to NMR Tube:

-

Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

Analysis:

-

Acquire NMR spectra using appropriate parameters for the nuclei of interest (e.g., ¹H, ¹³C, ²H). The incorporation of deuterium from this compound can be observed through changes in the NMR spectra, such as the disappearance of proton signals and the appearance of deuterium signals.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic research.

Figure 1. Tracing this compound through Glycolysis.

References

An In-depth Technical Guide to Deuterium-Labeled Glucose for Metabolic Tracing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Tracing Metabolism with Deuterium

In the intricate landscape of metabolic research, understanding the dynamic flow of molecules through various pathways is paramount. Isotopic tracers have emerged as indispensable tools for elucidating these complex networks.[1][2] Among these, deuterium-labeled glucose offers a powerful, non-radioactive, and cost-effective approach to quantify metabolic fluxes in vivo.[3][4][5] This technical guide provides a comprehensive overview of the principles, experimental designs, and data analysis techniques for utilizing deuterium-labeled glucose in metabolic tracing studies. We will delve into detailed experimental protocols, present quantitative data from key studies, and visualize complex metabolic pathways and workflows to empower researchers in their quest to unravel the complexities of cellular metabolism.

The use of stable isotopes like deuterium (²H) provides a safe and effective way to track the fate of glucose molecules as they are metabolized.[6] Unlike radioactive isotopes, stable isotopes do not pose a radiation risk, making them suitable for human studies, including those involving infants.[4][5] Deuterium-labeled glucose can be administered orally, often as deuterated water (D₂O), which rapidly equilibrates with the body's water pool, or as specifically labeled glucose molecules (e.g., [6,6-²H₂]glucose).[3][7] The incorporation of deuterium into various metabolites can then be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][7][8]

Core Principles of Deuterium-Labeled Glucose Tracing

The fundamental principle behind deuterium-labeled glucose tracing lies in the enzymatic exchange of hydrogen atoms for deuterium atoms during metabolic reactions. When deuterated water is administered, the deuterium becomes available to be incorporated into newly synthesized glucose during gluconeogenesis.[3][7] By measuring the deuterium enrichment in circulating glucose, researchers can calculate the rate of gluconeogenesis.

Alternatively, administering specifically labeled glucose, such as [6,6-²H₂]glucose, allows for the tracing of the glucose backbone through various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[9] The deuterium atoms are transferred to other molecules, such as lactate and glutamate, providing insights into the relative activities of these pathways.[9]

Advantages Over Other Tracers

Compared to the more commonly used ¹³C-labeled tracers, deuterium offers several advantages:

-

Cost-Effectiveness: Deuterated water is significantly less expensive than ¹³C-labeled glucose.[3]

-

Ease of Administration: Oral administration of deuterated water is simpler and less invasive than the continuous intravenous infusions often required for ¹³C-tracers.[3]

-

Measurement of True Precursor Enrichment: The total body water pool provides a large and stable precursor pool for deuterium labeling, making it easier to measure the true precursor enrichment.[3]

However, it is crucial to be aware of potential complications such as the metabolic loss of deuterium through exchange reactions, which can lead to inaccuracies if not properly accounted for in the experimental design and data analysis.[10][11][12]

Experimental Design and Protocols

A well-designed metabolic tracing study using deuterium-labeled glucose is critical for obtaining reliable and interpretable data. The following sections outline key considerations and provide detailed protocols for common experimental approaches.

Subject Preparation and Tracer Administration

Objective: To achieve a steady-state enrichment of the tracer in the body water pool or plasma.

Protocol for Deuterated Water Administration:

-

Baseline Sampling: Collect a baseline blood sample to determine the natural abundance of deuterium in plasma glucose and body water.

-

Tracer Administration: Administer an oral dose of deuterated water (D₂O). A typical dose for measuring gluconeogenesis is 1 gram per kilogram of body weight.[3]

-

Equilibration: Allow time for the D₂O to equilibrate with the total body water. This typically takes 60-90 minutes.[3]

-

Post-Dose Sampling: Collect blood samples at timed intervals to measure the deuterium enrichment in plasma glucose and body water (plasma, saliva, or urine can be used for body water enrichment).[3]

Protocol for [6,6-²H₂]glucose Administration:

-

Baseline Sampling: Collect a baseline blood sample.

-

Tracer Administration: Administer [6,6-²H₂]glucose either orally or via intravenous infusion. A common oral dose for human studies is 0.75 grams per kilogram of body weight.[9]

-

Timed Sampling: Collect blood samples at various time points post-administration to track the appearance of deuterium in downstream metabolites.

Sample Collection and Preparation

Objective: To isolate and derivatize glucose and other target metabolites for analysis.

Protocol:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Deproteinization: Deproteinize the plasma samples, for example, by adding a perchloric acid solution.

-

Glucose Derivatization (for GC-MS): The isolated glucose is typically converted to a volatile derivative for GC-MS analysis. A common method is the formation of a penta-acetate derivative.[13]

-

Metabolite Extraction (for broader metabolic profiling): For analyzing a wider range of metabolites, a more comprehensive extraction protocol using solvents like methanol and chloroform is required.

Analytical Methods

Objective: To quantify the deuterium enrichment in glucose and other metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and reproducible method for measuring deuterium enrichment.[4][5] The derivatized glucose is separated by gas chromatography and then ionized, and the mass spectrometer measures the abundance of different mass isotopomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ²H-NMR, can provide positional information about deuterium labeling within a molecule, which can be crucial for distinguishing between different metabolic pathways.[7][8] However, NMR is generally less sensitive than GC-MS.[8]

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for interpreting the results of metabolic tracing studies.

Table 1: Fractional Gluconeogenesis in Humans Under Different Conditions

| Condition | Fractional Gluconeogenesis (%) | Method | Reference |

| Adult Volunteer (Post-absorptive) | 48.3 ± 0.5 | Average Deuterium Enrichment (GC-MS) | [4][5] |

| Adult Volunteer (Post-absorptive) | 46.9 ± 5.4 | C-5 Hexamethylenetetramine (HMT) | [4][5] |

| Infant (Total Parenteral Nutrition) | 13.3 ± 0.3 | Average Deuterium Enrichment (GC-MS) | [4][5] |

| Infant (Total Parenteral Nutrition) | 13.7 ± 0.8 | C-5 Hexamethylenetetramine (HMT) | [4][5] |

| Adult Volunteers (66h Fasting) | 83.7 ± 2.3 | Average Deuterium Enrichment (GC-MS) | [4][5] |

| Adult Volunteers (66h Fasting) | 84.2 ± 5.0 | C-5 Hexamethylenetetramine (HMT) | [4][5] |

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable for visualizing the flow of deuterium through metabolic pathways and for outlining experimental procedures.

Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the fate of deuterium from labeled glucose in key metabolic pathways.

Caption: Fate of deuterium from [6,6-²H₂]glucose through glycolysis and the TCA cycle.

References

- 1. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. metsol.com [metsol.com]

- 4. Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glucose, a critical tool in metabolic research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of glucose in vivo and in vitro, offering profound insights into cellular metabolism, disease progression, and therapeutic response. This document details the key characteristics of various deuterated glucose isotopologues, outlines the primary experimental protocols for their analysis, and illustrates relevant metabolic and experimental workflows.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium atoms in the glucose molecule results in a predictable increase in its molecular weight and can subtly influence other physical properties. The most commonly utilized forms are D-Glucose-d7 and D-Glucose-d12. A summary of their key quantitative properties is presented below.

| Property | D-Glucose (Unlabeled) | D-Glucose-1,2,3,4,5,6,6-d7 | D-Glucose-d12 |

| Molecular Formula | C₆H₁₂O₆ | C₆H₅D₇O₆[1][2] | C₆D₁₂O₆[3] |

| Molecular Weight | 180.16 g/mol | 187.20 g/mol [1][4][5][6] | 192.23 g/mol [3][7] |

| Exact Mass | 180.063388 Da | 187.10732532 Da[4][5] | 192.13870905 Da[7] |

| Melting Point | 146 °C (α-D-glucose) | 150-152 °C (decomposes)[8] | Not explicitly available |

| Optical Activity | [α]20/D +52.7° (c=10 in H₂O) | [α]25/D +52.0° (c=2 in H₂O with trace NH₄OH)[2][8] | [α]25/D +52.0° (c=2 in H₂O with trace NH₄OH) |

| Isotopic Purity | Not Applicable | Typically 97-98 atom % D[4][8] | Typically 97 atom % D[3][7] |

| Appearance | White crystalline powder | White to off-white solid powder[1][8] | Powder |

Experimental Protocols

The analysis of deuterated glucose and its metabolites primarily relies on two powerful analytical techniques: Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography/Mass Spectrometry (GC/MS) for Positional Isotopomer Analysis

GC/MS is a highly sensitive method used to determine the position and extent of deuterium labeling in glucose.[9][10] The general workflow involves the derivatization of glucose to make it volatile, followed by separation on a GC column and subsequent ionization and fragmentation in the mass spectrometer.

Methodology:

-

Sample Preparation and Derivatization: Plasma or tissue extracts containing glucose are prepared. Glucose is then derivatized to a more volatile form, such as glucose aldonitrile pentaacetate or glucose pentaacetate.[11][12] This is a critical step to allow the sugar to pass through the GC column.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, they are ionized, typically by electron impact (EI) or chemical ionization (CI).[11][12] This causes the molecules to fragment in a predictable manner.

-

Fragment Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is measured. By analyzing the mass spectra of known deuterated glucose standards, the specific carbon and hydrogen positions included in each fragment can be determined.[10][11] For instance, different fragments will contain different sets of hydrogen atoms from the original glucose molecule, allowing for the localization of the deuterium labels.[11][12]

-

Quantification of Deuterium Enrichment: The relative abundances of the isotopologue peaks for each fragment are measured. By comparing the mass isotopomer distributions of the sample to those of unlabeled and fully labeled standards, the degree of deuterium enrichment at specific positions can be calculated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that can be used to study the metabolism of deuterated glucose in vivo and in vitro.[13] Both ²H (deuterium) and ¹³C NMR are employed.

Methodology:

-

Sample Preparation: For in vitro studies, extracts are prepared and dissolved in a suitable deuterated solvent. For in vivo studies, deuterated glucose is administered to the subject, and spectra are acquired directly from the tissue of interest.[14]

-

²H NMR Spectroscopy: This technique directly detects the deuterium nuclei. Following the administration of deuterated glucose, distinct peaks corresponding to the labeled glucose and its downstream metabolites, such as lactate and glutamate/glutamine (Glx), can be observed in the ²H MR spectrum.[14][15] The chemical shifts of these peaks provide information about the chemical environment of the deuterium atoms.

-

¹³C NMR Spectroscopy: When using glucose co-labeled with ¹³C and ²H, ¹³C NMR provides detailed information about the carbon skeleton of metabolites. The presence of a deuteron on a carbon atom causes a characteristic splitting of the ¹³C signal (a 1:1:1 triplet for a single deuteron) and an upfield chemical shift isotope effect.[16] This allows for the unambiguous identification of deuterated metabolites.

-

Data Analysis: The integrals of the NMR peaks are proportional to the concentration of the respective molecules. By acquiring dynamic NMR spectra over time, the rates of glucose uptake and its conversion to various metabolites can be quantified.[14]

Visualizations

Metabolic Fate of Deuterated Glucose

The following diagram illustrates the primary metabolic pathways for [6,6-²H₂]glucose, a commonly used tracer. The deuterium labels are traced through glycolysis and into the TCA cycle.

Caption: Metabolic fate of [6,6-²H₂]glucose.

Experimental Workflow for Deuterium Metabolic Imaging (DMI)

The following diagram outlines a typical experimental workflow for a Deuterium Metabolic Imaging (DMI) study in a clinical or preclinical setting.[17][18]

Caption: Experimental workflow for DMI.

Applications in Research and Drug Development

Deuterated glucose is an invaluable tracer for a wide range of applications:

-

Metabolic Flux Analysis: It allows for the quantification of the rates of metabolic pathways such as glycolysis, gluconeogenesis, and the TCA cycle.[19][20]

-

Cancer Metabolism Research: Tumor cells often exhibit altered glucose metabolism (the Warburg effect).[21] Deuterated glucose can be used to study these changes and to assess the response of tumors to therapy.[22][23]

-

Neurodegenerative and Neurological Disease Research: Deuterium metabolic imaging (DMI) with deuterated glucose provides a non-invasive method to study brain glucose metabolism, which is often perturbed in diseases like Alzheimer's and glioma.[13][15]

-

Drug Development: By tracing the metabolic effects of a drug candidate, deuterated glucose can help to elucidate its mechanism of action and identify potential off-target effects. The use of deuterium in drug molecules themselves, creating "deuterated drugs," is also a strategy to alter pharmacokinetics.[24]

-

Immunology: The incorporation of deuterium from labeled glucose into the DNA of dividing cells can be used to measure the proliferation rates of immune cells, such as lymphocytes.[25]

References

- 1. D-Glucose-d7 (glucose d7) | Endogenous Metabolite | 66034-51-3 | Invivochem [invivochem.com]

- 2. D-葡萄糖-1,2,3,4,5,6,6-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. D-Glucose-d12 97 atom D Deuterated Glucose [sigmaaldrich.com]

- 4. D-Glucose (1,2,3,4,5,6,6-D7, 97-98%) | C6H12O6 | CID 87229000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-D-glucose-d7 | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]

- 7. Deuterated Glucose | C6H12O6 | CID 16213872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]

- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cds.ismrm.org [cds.ismrm.org]

- 17. What is deuterated glucose? - Mesbah Energy [irisotope.com]

- 18. researchgate.net [researchgate.net]

- 19. metsol.com [metsol.com]

- 20. metsol.com [metsol.com]

- 21. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facebook [cancer.gov]

- 23. Facebook [cancer.gov]

- 24. Deuterated drug - Wikipedia [en.wikipedia.org]

- 25. Measurement of Proliferation and Disappearance of Regulatory T Cells in Human Studies Using Deuterium-Labeled Glucose | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Safety and Handling Guide for D-Glucose-d4

This technical guide provides an in-depth overview of the safety data for D-Glucose-d4, compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical databases for this compound and its non-deuterated analog, D-(+)-Glucose.

Chemical Identification and Physical Properties

This compound is a deuterated form of D-Glucose, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research and quantitative analysis during drug development.[1][2] While specific safety data for the deuterated compound is limited, the primary chemical properties and toxicological profile are considered analogous to the non-deuterated D-(+)-Glucose, with the main difference being its molecular weight.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₈D₄O₆ | N/A |

| Molecular Weight | 184.18 g/mol | [2] |

| CAS Number | 478529-49-6 | [2] |

| Appearance | White or colorless solid/powder | [3][4] |

| Melting Point | 146 °C (α-form), 150 °C (β-form) (for D-Glucose) | [3][5] |

| Solubility in Water | ~ 470 g/L at 20 °C (for D-Glucose) | [6][7] |

| Partition Coefficient (n-octanol/water) | log Pow: -3.24 (for D-Glucose) | [7] |

| Auto-ignition Temperature | Not determined | [6] |

| Decomposition Temperature | Decomposes starting at 188 °C (for D-Glucose) | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), D-(+)-Glucose is not classified as a hazardous substance.[8][9] Consequently, Safety Data Sheets for this substance typically show no GHS hazard pictograms, signal words, or hazard statements.[6][8]

Table 2: GHS Classification for D-(+)-Glucose

| Classification | Result | Source |

| GHS Classification | Not a hazardous substance or mixture | [9][10] |

| Hazard Pictograms | None / Void | [6][8] |

| Signal Word | None / Void | [6][8] |

| Hazard Statements | None / Void | [8] |

The logical workflow for assessing chemical hazards based on GHS pictograms is illustrated below. While not applicable to this compound, this process is fundamental for laboratory safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-Glucose-d4; Dextrose-d4) I CAS#: 478529-49-6 I carbohydrate sweetener I InvivoChem [invivochem.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. uprm.edu [uprm.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Understanding Metabolic Pathways with D-Glucose-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-d4, a stable isotope-labeled glucose analog, in elucidating metabolic pathways. The use of stable isotope tracers, such as this compound, coupled with mass spectrometry-based metabolomics, has become a cornerstone in metabolic research, offering a powerful tool to trace the fate of glucose carbons through various metabolic networks. This guide details the experimental protocols, presents quantitative data in a clear format, and provides visualizations of key metabolic pathways to facilitate a deeper understanding of cellular metabolism.

Introduction to this compound in Metabolic Tracing

This compound is a form of glucose where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling allows researchers to distinguish tracer-derived metabolites from their endogenous, unlabeled counterparts using mass spectrometry. By introducing this compound into a biological system, scientists can track its conversion through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and other interconnected pathways. This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions and the relative contributions of different pathways to cellular bioenergetics and biosynthesis.[1][2][3] Such studies are crucial in various fields, including cancer biology, diabetes research, and drug development, to understand how disease states or therapeutic interventions alter cellular metabolism.[2][4]

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously executed experimental protocols. The following sections outline the key steps, from cell culture and tracer administration to metabolite extraction and analysis.

Cell Culture and Isotope Labeling

This protocol is a generalized procedure for adherent mammalian cell lines. Specific conditions may need to be optimized for different cell types.

-

Cell Seeding: Plate cells in a 6-well plate at a density that ensures they reach approximately 80% confluency at the time of the experiment. Culture the cells in their standard growth medium.

-

Tracer Introduction: Once the cells have reached the desired confluency, aspirate the standard growth medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed labeling medium to the cells. The labeling medium should be identical to the standard growth medium but with unlabeled glucose replaced by this compound at the same concentration.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time is a critical parameter and should be optimized based on the metabolic pathways of interest and the turnover rates of the metabolites being studied. Short incubation times are often used to study rapid pathways like glycolysis, while longer times may be necessary for slower pathways.

Metabolite Extraction from Adherent Cells

This protocol describes a common method for quenching metabolism and extracting polar metabolites.

-

Quenching Metabolism: After the desired labeling period, rapidly aspirate the labeling medium. To halt all enzymatic activity, immediately place the culture plate on dry ice or in a liquid nitrogen bath.

-

Extraction Solvent: Add a pre-chilled extraction solvent to each well. A commonly used solvent is 80% methanol in water, cooled to -80°C.

-

Cell Lysis and Metabolite Extraction: Place the plate on a rocking platform or shaker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction of intracellular metabolites.

-

Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Sample Analysis by Mass Spectrometry

The analysis of metabolite extracts is typically performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).

-

Chromatographic Separation: The extracted metabolites are first separated based on their physicochemical properties using an appropriate chromatography method.

-

Mass Spectrometry Detection: The separated metabolites are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer acquires data in a way that allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

-

Data Analysis: The raw data is processed to identify and quantify the different isotopologues of metabolites derived from this compound. This information is then used to calculate the fractional contribution of the tracer to each metabolite pool and to determine metabolic fluxes.

Quantitative Data Presentation

The primary quantitative output of a this compound tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the relative abundance of each isotopologue of a metabolite. The tables below present hypothetical but representative MID data for key metabolites in central carbon metabolism after labeling with this compound.

Table 1: Mass Isotopologue Distribution of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Glucose-6-phosphate | 5.0% | 2.0% | 8.0% | 5.0% | 80.0% |

| Fructose-6-phosphate | 6.0% | 2.5% | 8.5% | 5.5% | 77.5% |

| 3-Phosphoglycerate | 20.0% | 5.0% | 15.0% | 60.0% | 0.0% |

| Pyruvate | 25.0% | 6.0% | 19.0% | 50.0% | 0.0% |

| Lactate | 30.0% | 7.0% | 23.0% | 40.0% | 0.0% |

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Table 2: Mass Isotopologue Distribution of Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| 6-Phosphogluconate | 10.0% | 5.0% | 12.0% | 8.0% | 65.0% | 0.0% |

| Ribose-5-phosphate | 40.0% | 10.0% | 20.0% | 15.0% | 10.0% | 5.0% |

| Sedoheptulose-7-phosphate | 35.0% | 8.0% | 18.0% | 14.0% | 12.0% | 13.0% |

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Table 3: Mass Isotopologue Distribution of TCA Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Citrate | 50.0% | 15.0% | 25.0% | 5.0% | 5.0% |

| α-Ketoglutarate | 55.0% | 18.0% | 20.0% | 4.0% | 3.0% |

| Malate | 60.0% | 20.0% | 15.0% | 3.0% | 2.0% |

| Aspartate | 58.0% | 17.0% | 18.0% | 4.0% | 3.0% |

M+n represents the isotopologue with 'n' deuterium atoms incorporated from this compound.

Visualization of Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the flow of carbons from this compound through key metabolic pathways.

Experimental Workflow

References

- 1. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]

- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics in Diabetes and Diabetic Complications: Insights from Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Glucose-d4 Labeling in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope-Resolved Metabolomics (SIRM) using tracers like D-Glucose-d4 is a powerful technique to investigate cellular metabolism. By replacing standard glucose with a heavy isotope-labeled version, researchers can trace the path of glucose-derived carbons through various metabolic pathways. This approach provides valuable insights into the regulation of metabolism and can help identify metabolic vulnerabilities in disease states, making it a crucial tool in drug development and biomedical research.[1] this compound, where four hydrogen atoms are replaced by deuterium, is a common tracer used to study metabolic fluxes through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of deuterium into downstream metabolites can be detected by mass spectrometry, allowing for the quantification of metabolic rates.

These application notes provide a detailed protocol for conducting this compound labeling experiments in cultured mammalian cells, from initial cell culture preparation to sample analysis and data interpretation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a this compound labeling experiment. The data illustrates the fractional contribution of glucose to the synthesis of key metabolites in two different cell lines, showcasing how metabolic phenotypes can be compared.

Table 1: Fractional Contribution of this compound to Central Carbon Metabolites

| Metabolite | Cell Line A (e.g., Cancer) | Cell Line B (e.g., Normal) |

| Lactate | 95% ± 2% | 80% ± 3% |

| Citrate | 85% ± 4% | 90% ± 2% |

| α-Ketoglutarate | 70% ± 5% | 85% ± 3% |

| Succinate | 65% ± 3% | 80% ± 4% |

| Fumarate | 60% ± 4% | 75% ± 3% |

| Malate | 68% ± 5% | 82% ± 2% |

| Aspartate | 55% ± 6% | 70% ± 4% |

| Glutamate | 40% ± 5% | 60% ± 3% |

| Ribose-5-phosphate | 30% ± 3% | 45% ± 2% |

Data are presented as the percentage of the metabolite pool containing one or more deuterium atoms derived from this compound after 24 hours of labeling, representing the contribution of glucose to the synthesis of that metabolite. Values are illustrative.

Table 2: Relative Metabolic Flux Ratios Determined by this compound Labeling

| Metabolic Flux Ratio | Cell Line A (e.g., Cancer) | Cell Line B (e.g., Normal) |

| Glycolysis / TCA Cycle | 10.2 | 4.5 |

| Pentose Phosphate Pathway / Glycolysis | 0.15 | 0.30 |

| Anaplerotic Pyruvate Carboxylation / PDH | 0.25 | 0.10 |

These ratios are calculated from the mass isotopologue distribution of key metabolites and provide a quantitative comparison of pathway activities between different cell types. Values are illustrative.

Experimental Protocols

Cell Culture and Media Preparation

A critical aspect of isotopic labeling studies is the use of appropriate culture media that allows for the precise control of nutrient composition.

-

Materials:

-

Protocol:

-

Prepare Labeling Medium:

-

To the glucose-free DMEM base, add L-glutamine to a final concentration of 2 mM.

-

Add Penicillin-Streptomycin to a final concentration of 1%.

-

Add dFBS to a final concentration of 10%.

-

For the labeling condition, add this compound to the desired final concentration (e.g., 10 mM).

-

For the control (unlabeled) condition, add unlabeled D-Glucose to the same final concentration.

-

Sterile-filter the complete media using a 0.22 µm filter.

-

-

Cell Seeding:

-

Seed cells in multi-well plates at a density that will result in 70-90% confluency at the time of harvest.[1] The optimal seeding density should be determined empirically for each cell line.

-

Culture cells in standard glucose-containing medium overnight to allow for attachment and recovery.

-

-

Initiation of Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Add the pre-warmed labeling medium (containing this compound) or control medium to the respective wells.

-

Incubate the cells for a duration that is at least equivalent to one cell population doubling time to approach pseudo-steady-state labeling of intracellular metabolites.[1] The exact timing should be optimized for the specific experimental goals.

-

-

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate results.

-

Materials:

-

Ice-cold 0.9% NaCl solution

-

80% Methanol (pre-chilled to -80°C)

-

Cell scrapers

-

Microcentrifuge tubes (pre-chilled)

-

-

Protocol:

-

Quenching:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

-

Extraction:

-

Add a sufficient volume of -80°C 80% methanol to the wells (e.g., 1 mL for a 6-well plate).

-

Use a cell scraper to detach the cells and ensure they are submerged in the methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

-

Mass Spectrometry Analysis

The analysis of deuterium-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Protocol (General Outline for LC-MS):

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., a mixture of water and acetonitrile) appropriate for the chromatography method.

-

Chromatographic Separation: Inject the reconstituted samples onto an LC system. The choice of column (e.g., reversed-phase, HILIC) will depend on the metabolites of interest.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection of mass isotopologues (i.e., the same molecule with different numbers of deuterium atoms).

-

Data Analysis:

-

Identify metabolites based on their accurate mass and retention time.

-

Determine the mass isotopologue distribution for each metabolite of interest. This involves quantifying the relative abundance of the unlabeled form (M+0) and the labeled forms (M+1, M+2, etc.).

-

Correct for the natural abundance of heavy isotopes.

-

Calculate the fractional contribution of glucose to each metabolite and determine metabolic flux ratios.

-

-

Mandatory Visualization

References

Application Notes and Protocols for D-Glucose-d4 Infusion in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of D-Glucose-d4, a stable isotope-labeled glucose tracer, in in vivo metabolic studies. The primed-continuous infusion of this compound is a robust and extensively validated method for quantifying various aspects of glucose kinetics, providing dynamic insights into carbohydrate metabolism.[1][2][3] This technique is crucial for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents.[1][3]

Introduction to this compound Tracer Methodology

Stable isotope tracers, such as this compound (commonly [6,6-²H₂]glucose), are non-radioactive molecules that can be safely administered to subjects to trace metabolic pathways.[1][3] The principle of the tracer dilution method involves introducing the labeled glucose into the circulation and measuring its dilution by endogenously produced, unlabeled glucose.[4] By achieving a steady state of isotopic enrichment in the plasma, the rate of appearance (Ra) of glucose, which reflects endogenous glucose production (EGP) in a fasting state, can be calculated.[4]

This methodology allows for the determination of several key parameters of glucose metabolism:

-

Glucose Turnover Rate: The overall rate at which glucose enters and leaves the plasma pool.[1][4]

-

Hepatic Glucose Production (HGP): The rate at which the liver produces and releases glucose into the circulation.[1]

-

Gluconeogenesis: The synthesis of new glucose from non-carbohydrate precursors.[5]

-

Glucose Oxidation Rate: The rate at which glucose is oxidized to produce energy.[1]

-

Insulin Sensitivity: By combining the tracer infusion with a hyperinsulinemic-euglycemic clamp, the sensitivity of tissues to insulin can be precisely measured.[1][6]

Experimental Protocols

The following protocols are generalized examples and should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Protocol 1: Basal Glucose Turnover in Rodents (Mouse/Rat)

This protocol outlines the primed-continuous infusion of [6,6-²H₂]glucose to measure basal glucose turnover.

Materials:

-

[6,6-²H₂]glucose (this compound)

-

Sterile Saline (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Catheters (for jugular vein and carotid artery)

-

Infusion Pump

-

Blood Collection Supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical Instrument (GC-MS or LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. For studies in conscious, free-moving animals, surgical implantation of catheters into the jugular vein (for infusion) and carotid artery (for sampling) should be performed 5-7 days prior to the experiment.[7]

-

Fasting: Fast animals overnight (e.g., 5-6 hours for mice) to achieve a post-absorptive state.[8]

-

Tracer Preparation: Prepare a sterile solution of [6,6-²H₂]glucose in saline. The concentration should be calculated based on the desired priming dose and infusion rate.

-

Priming Dose: To rapidly achieve isotopic steady state, administer a bolus (priming) dose of [6,6-²H₂]glucose via the jugular vein catheter.

-

Continuous Infusion: Immediately following the priming dose, start a continuous infusion of [6,6-²H₂]glucose at a constant rate.

-

Equilibration Period: Allow a period of at least 90-120 minutes for the tracer to reach a steady-state concentration in the plasma.[9]

-

Blood Sampling: Collect baseline blood samples from the carotid artery catheter before the priming dose. During the steady-state period, collect blood samples at regular intervals (e.g., 90, 100, 110, and 120 minutes).[10]

-

Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Analysis: Determine the plasma enrichment of [6,6-²H₂]glucose using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Protocol 2: Hyperinsulinemic-Euglycemic Clamp with [6,6-²H₂]glucose

This protocol combines the tracer infusion with a hyperinsulinemic-euglycemic clamp to assess insulin sensitivity and glucose disposal rates.

Materials:

-

Same as Protocol 1

-

Human Insulin

-

20% Dextrose Solution (unlabeled)

-

Glucose Meter

Procedure:

-

Follow Steps 1-6 of Protocol 1.

-

Initiate Hyperinsulinemic Clamp: After the tracer equilibration period, begin a continuous infusion of human insulin. A common infusion rate is 2.0-20 mU/kg/min.[8]

-

Euglycemic Control: Monitor blood glucose levels every 5-10 minutes. Infuse a variable rate of 20% dextrose solution to maintain blood glucose at the basal level (euglycemia).[8][9] The 20% glucose infusion should also contain [6,6-²H₂]glucose at a concentration that maintains a constant tracer-to-tracee ratio.[9]

-

Steady-State Clamp: The clamp is typically maintained for 120 minutes.[8]

-

Blood Sampling: Collect blood samples during the last 30-60 minutes of the clamp at regular intervals to confirm steady-state glucose enrichment and glucose levels.[9]

-

Sample Processing and Analysis: Process and analyze plasma samples as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for this compound infusion protocols from published literature.

| Parameter | Human | Rat | Mouse | Reference(s) |

| Tracer | [6,6-²H₂]glucose | [6,6-²H₂]glucose | [6,6-²H₂]glucose | [10][13] |

| Priming Dose (Bolus) | 5 mg/kg | 2 mg/kg | 1-2 mg/kg | [12][13] |

| 14.0 µmol/kg | - | - | [10] | |

| Continuous Infusion Rate | 0.05 mg/kg/min | 0.02 mg/kg/min | 1-2 mg/kg/h | [9][12][13] |

| 11.5 µmol/kg/hr | - | - | [10] | |

| Infusion Duration | 120-140 min | 5 hours (total) | 4 days (for specific applications) | [9][10][13] |

| Parameter | Basal State (Healthy Human) | Hyperinsulinemic-Euglycemic Clamp (Healthy Human) | Reference(s) |

| Glucose Turnover Rate | 2.42 ± 0.11 mg/kg/min | 9-10 mg/kg/min | [1] |

| Glucose Oxidation Rate | 1.34 ± 0.08 mg/kg/min | - | [1] |

| Hepatic Glucose Production | 2.1 ± 0.2 mg/kg/min | Totally suppressed | [1][12] |

| Glucose Clearance | 3.04 ± 0.17 ml/kg/min | - | [1] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Insulin-stimulated glucose uptake and metabolism pathway.

Caption: Experimental workflow for basal glucose turnover measurement.

Caption: Workflow for hyperinsulinemic-euglycemic clamp with tracer.

References

- 1. Determination of glucose turnover and glucose oxidation rates in man with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. prosciento.com [prosciento.com]

- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. metsol.com [metsol.com]

- 11. Method for measurement of glucose enrichment in serum using isotope dilution mass spectrometry and its application for measurement of glucose kinetics (Journal Article) | OSTI.GOV [osti.gov]

- 12. Determination of plasma [6,6-2H2]glucose enrichment by a simple and accurate gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucose Infusion in Mice: A New Model to Induce β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose-d4 Applications in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-d4 in mass spectrometry. This compound is a stable isotope-labeled form of glucose where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for quantitative and qualitative analysis in various research and drug development applications.

Application 1: Accurate Quantification of Glucose using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex biological matrices. This compound serves as an ideal internal standard for the measurement of glucose concentrations in plasma, serum, and other biological fluids. The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard (this compound) to a sample. The ratio of the unlabeled (endogenous) glucose to the labeled standard is then measured by mass spectrometry. Since the labeled standard behaves chemically and physically identically to the endogenous analyte during sample preparation and analysis, this method corrects for analyte loss and variations in instrument response, leading to highly accurate results.[1][2]

Quantitative Data

The use of stable isotope-labeled glucose, such as this compound or 13C6-D-glucose, in IDMS methods results in high precision and accuracy.

| Parameter | Value | Reference |

| Within-run Coefficient of Variation (CV) | 0.66% - 1.27% | [3] |

| Between-run Coefficient of Variation (CV) | 1.44% | [3] |

| Overall Coefficient of Variation (CV) | 0.27% - 1.77% | [4][5] |

| Bias from Certified Reference Materials | ≤ 0.62% | [4] |

| Difference between LC-MS/MS and GC-MS | < 0.7% | [6] |

Experimental Protocol: Quantification of Glucose in Human Serum by LC-MS/MS

This protocol describes a method for the quantitative analysis of glucose in human serum using this compound as an internal standard.

1. Materials:

-

This compound

-

Human Serum Samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system

2. Sample Preparation:

-

Thaw frozen serum samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of serum.

-

Add a known amount of this compound internal standard solution.

-

To precipitate proteins, add 200 µL of ice-cold methanol.[6]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar analytes like glucose.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution from high organic to high aqueous mobile phase.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. For instance, monitoring Cs+ adducts in positive ion mode can be effective.[4]

-

MRM Transitions:

4. Data Analysis:

-

Integrate the peak areas for both the unlabeled glucose and the this compound internal standard.

-

Calculate the peak area ratio of unlabeled glucose to this compound.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled glucose and a fixed concentration of this compound.

-

Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 1. Experimental workflow for glucose quantification by ID-LC-MS/MS.

Application 2: Tracing Metabolic Pathways with Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in a biological system.[7] this compound, along with other stable isotope-labeled tracers like 13C-glucose, can be introduced into cell cultures or administered to organisms.[7][8] The deuterium atoms are incorporated into downstream metabolites through various biochemical pathways. By analyzing the isotopic enrichment and distribution in these metabolites using mass spectrometry, researchers can map and quantify the flow of carbon (or in this case, the tracer) through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8]

Experimental Protocol: General Workflow for a 13C/D-Glucose Labeling Experiment

This protocol provides a general workflow for a stable isotope labeling experiment in cell culture to study metabolic fluxes.

1. Cell Culture and Labeling:

-

Culture cells to a desired confluency in standard growth medium.

-

For the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound (or another labeled glucose variant). The unlabeled glucose should be replaced with the labeled glucose.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glucose. The duration of labeling will depend on the specific pathways and metabolites of interest.

2. Metabolite Extraction:

-

Rapidly quench the metabolism to prevent further enzymatic activity. This can be achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells in the cold extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension and centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for Mass Spectrometry:

-

The extracted metabolites can be analyzed directly by LC-MS or may require derivatization for GC-MS analysis to increase volatility.[9]

-

For LC-MS analysis, the extract is typically dried down and reconstituted in a suitable solvent.

-

For GC-MS analysis, a two-step derivatization process, such as methoximation followed by silylation, is common for sugars and related metabolites.

4. Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

-

The instrument will detect the mass shifts in the downstream metabolites due to the incorporation of deuterium from this compound.

5. Data Analysis and Flux Calculation:

-

Identify the metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the relative abundance of each isotopologue (molecules of the same metabolite with different numbers of isotopic labels).

-

Use specialized software to perform metabolic flux analysis. This involves fitting the experimentally measured MIDs to a metabolic network model to estimate the intracellular reaction rates (fluxes).

References

- 1. Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of serum glucose by isotope dilution mass spectrometry: candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.co.kr [shimadzu.co.kr]

Measuring Glucose Turnover with Deuterated Glucose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring glucose turnover using deuterated glucose, a stable isotope tracer method. This technique is a powerful tool for investigating glucose metabolism in vivo and is widely used in basic research and clinical drug development to understand the pathophysiology of metabolic diseases and to evaluate the efficacy of therapeutic interventions.

Introduction to Glucose Turnover and its Measurement

Glucose turnover refers to the continuous process of glucose production (Rate of appearance, Ra) and glucose utilization (Rate of disappearance, Rd) in the body. In a steady-state condition, Ra equals Rd. Measuring glucose turnover provides a dynamic view of carbohydrate metabolism, offering insights beyond static blood glucose concentrations.[1][2]

Deuterated glucose, a non-radioactive stable isotope of glucose, is a safe and effective tracer for quantifying glucose kinetics in humans.[3][4][5] The principle of the tracer dilution method is to introduce a known amount of labeled glucose into the system and measure its dilution by endogenous, unlabeled glucose.[6][7] This allows for the calculation of the rate of appearance of glucose.

Key Concepts and Signaling Pathways

The regulation of glucose turnover is a complex process involving multiple organs and hormonal signals. Insulin and glucagon are the primary hormones responsible for maintaining glucose homeostasis.

-

Insulin: Released from pancreatic β-cells in response to high blood glucose, insulin promotes glucose uptake and utilization by peripheral tissues (muscle, adipose tissue) and suppresses hepatic glucose production.

-

Glucagon: Secreted from pancreatic α-cells during low blood glucose, glucagon stimulates hepatic glucose production through glycogenolysis and gluconeogenesis.

The following diagram illustrates the central role of the liver, muscle, and adipose tissue in glucose turnover, regulated by insulin and glucagon.

Quantitative Data Summary

The following tables summarize typical quantitative data from studies measuring glucose turnover using deuterated glucose under different physiological conditions.

Table 1: Basal and Hyperinsulinemic-Euglycemic Clamp Glucose Turnover Rates in Healthy Adults

| Parameter | Basal Condition | Hyperinsulinemic-Euglycemic Clamp | Reference |

| Glucose Turnover Rate (mg/kg/min) | 2.42 ± 0.11 | 9 - 10 | [1][2] |

| Glucose Oxidation Rate (mg/kg/min) | 1.34 ± 0.08 | - | [1][2] |

| Glucose Clearance (ml/kg/min) | 3.04 ± 0.17 | - | [1][2] |

| Hepatic Glucose Production | Equal to turnover rate | Totally suppressed | [1][2] |

Table 2: Example Infusion Rates for Deuterated Glucose Tracers

| Tracer | Priming Dose (mg/kg) | Constant Infusion Rate (µg/kg/min) | Reference |

| [6,6-²H₂]glucose | 5.95 | 0.1 mg/kg·min (100 µg/kg/min) | [3] |

| [6,6-²H]glucose | - | 50 | [2] |

| [U-¹³C]glucose | - | 20 | [2] |

Experimental Protocols

Two common methods for administering deuterated glucose to measure glucose turnover are the primed-constant infusion technique and oral administration. The choice of method depends on the specific research question.

Protocol 1: Primed-Constant Infusion of [6,6-²H₂]glucose for Measuring Systemic Glucose Turnover

This protocol is designed to measure the whole-body rate of glucose appearance (Ra) under steady-state conditions. The primed-constant infusion helps to achieve a stable isotopic enrichment in the plasma more rapidly.[8]

Materials:

-

Sterile, pyrogen-free [6,6-²H₂]glucose

-

Sterile saline for injection

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., containing EDTA or heparin)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Two intravenous catheters are placed, one for tracer infusion and the other in the contralateral arm for blood sampling.

-

Priming Dose: A bolus injection (priming dose) of [6,6-²H₂]glucose is administered to rapidly increase the plasma tracer concentration to the desired steady-state level. The priming dose can be calculated based on the estimated glucose pool size and the target enrichment.

-

Constant Infusion: Immediately following the priming dose, a continuous infusion of [6,6-²H₂]glucose is started and maintained at a constant rate for the duration of the study (typically 2-3 hours to reach steady state).

-

Blood Sampling: Blood samples are collected at regular intervals. A baseline sample is taken before the tracer infusion begins. During the infusion, samples are typically collected every 15-30 minutes for the first hour and then every 10-15 minutes during the last 30-60 minutes of the study to confirm a steady state of isotopic enrichment has been achieved.

-

Sample Processing: Blood samples are immediately placed on ice and then centrifuged to separate plasma. Plasma is stored at -80°C until analysis.

-

Analysis: Plasma samples are analyzed for glucose concentration and isotopic enrichment of [6,6-²H₂]glucose using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Calculation of Glucose Turnover: Under steady-state conditions, the rate of appearance of glucose (Ra) is calculated using the Steele equation or simpler forms for steady state:

Ra = Infusion Rate / Plasma Glucose Enrichment

Where the infusion rate is in mg/kg/min and plasma glucose enrichment is the mole percent excess of the tracer.

The following diagram illustrates the experimental workflow for the primed-constant infusion protocol.

Protocol 2: Oral Administration of Deuterated Water (D₂O) for Measuring Gluconeogenesis

This protocol is used to estimate the contribution of gluconeogenesis to overall glucose production. Deuterium from D₂O is incorporated into newly synthesized glucose molecules during the gluconeogenic process.[8][9]

Materials:

-

Deuterium oxide (D₂O, medical grade)

-

Drinking water

-

Blood collection tubes

-

Centrifuge

-

Freezer (-80°C) for plasma and urine/saliva storage

Procedure:

-

Subject Preparation: Subjects should fast overnight.

-

D₂O Administration: A single oral dose of D₂O is administered, typically mixed with drinking water, to achieve a target body water enrichment of approximately 0.5%.[8]

-

Body Water Enrichment Measurement: Samples of saliva or urine can be collected to measure the enrichment of deuterium in body water, which rapidly equilibrates.

-

Blood Sampling: A baseline blood sample is taken before D₂O administration. Subsequent blood samples are collected at timed intervals (e.g., 60, 90, 120, 180 minutes) after D₂O ingestion.

-

Sample Processing: Plasma is separated and stored at -80°C.

-

Analysis: Plasma glucose is isolated and derivatized. The deuterium enrichment in specific positions of the glucose molecule (e.g., C5 and C2) is determined by GC-MS. Body water enrichment is also measured.

-

Calculation of Fractional Gluconeogenesis: The fractional contribution of gluconeogenesis to glucose production is calculated based on the ratio of deuterium enrichment in specific glucose hydrogen positions to the deuterium enrichment in body water.

Principle of Tracer Dilution

The fundamental principle behind using deuterated glucose to measure glucose turnover is tracer dilution. By introducing a known amount of a tracer (deuterated glucose) and measuring its concentration relative to the unlabeled glucose (tracee), we can calculate the rate at which the body is producing its own glucose.

The following diagram illustrates the concept of tracer dilution for measuring glucose rate of appearance (Ra).

Conclusion